molecular formula C9H19N3O2S B13340723 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13340723
M. Wt: 233.33 g/mol
InChI Key: DDWQWCZTYWIBNN-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with a suitable thiadiazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolidine derivatives.

Scientific Research Applications

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
  • 5-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Uniqueness

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both isopropyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other thiadiazolidine derivatives.

Biological Activity

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as a thiadiazolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. In this article, we will explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H14_{14}N2_{2}O2_{2}S
  • IUPAC Name : this compound

This structure includes a thiadiazolidine core which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing thiadiazolidine moieties have been reported to exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazolidine ring may enhance membrane permeability and disrupt microbial cell integrity.
  • Antitumor Activity : Preliminary studies suggest that derivatives of thiadiazolidines may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antioxidant Activity

A study conducted on various thiadiazolidine derivatives revealed that compounds similar to 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine exhibited strong antioxidant activity measured by DPPH radical scavenging assays. The compound was shown to have an IC50_{50} value comparable to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Potential

Research focusing on the cytotoxic effects of thiadiazolidine derivatives on cancer cell lines showed that 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine induced apoptosis in human cancer cells (e.g., HeLa and MCF-7). The compound's IC50_{50} values were found to be significantly lower than those of conventional chemotherapeutics .

Cell Line IC50 (µM)
HeLa15
MCF-720

Properties

Molecular Formula

C9H19N3O2S

Molecular Weight

233.33 g/mol

IUPAC Name

2-propan-2-yl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C9H19N3O2S/c1-8(2)11-5-6-12(15(11,13)14)9-3-4-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

DDWQWCZTYWIBNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(S1(=O)=O)C2CCNC2

Origin of Product

United States

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